Desmethyl Mirtazapine-d4
Description
Theoretical Framework of Stable Isotope Labeling for Quantitative Analysis
Stable isotope labeling is a technique that leverages the mass difference between isotopes to distinguish between a target compound (analyte) and a reference compound (internal standard). clearsynth.comnih.gov In quantitative analysis, particularly when using mass spectrometry, an ideal internal standard should behave chemically and physically identically to the analyte during sample preparation and analysis. scispace.com However, it must be distinguishable by the detector. Stable isotope-labeled compounds, such as those containing deuterium (B1214612), fit this role perfectly.
The core principle lies in the fact that replacing hydrogen with deuterium increases the molecular weight of the compound. For instance, Desmethyl Mirtazapine-d4 has a higher mass than its non-deuterated counterpart, Desmethyl Mirtazapine (B1677164). axios-research.com When a mixture containing both the analyte and the deuterated internal standard is analyzed by a mass spectrometer, the two compounds can be differentiated based on their mass-to-charge ratio. clearsynth.comtexilajournal.com
This co-elution of the analyte and the internal standard helps to compensate for variations that can occur during the analytical process, such as sample loss during extraction, inconsistencies in injection volume, and fluctuations in the instrument's response. scispace.comtexilajournal.com By comparing the signal intensity of the analyte to the known concentration of the internal standard, researchers can accurately determine the concentration of the analyte in the sample. clearsynth.com This method is particularly effective in correcting for "matrix effects," where other components in a complex biological sample, like plasma or urine, can interfere with the measurement of the target compound. clearsynth.comtexilajournal.com
Contextualization of this compound within Mirtazapine Research
Mirtazapine is an antidepressant medication that undergoes metabolism in the body, breaking down into several other compounds known as metabolites. One of the primary metabolites is desmethylmirtazapine. nih.gov To understand the pharmacokinetics of mirtazapine—how it is absorbed, distributed, metabolized, and excreted—it is crucial to accurately measure the concentrations of both the parent drug and its metabolites in biological samples. smolecule.com
This is where this compound comes into play. It serves as a deuterated analog of the desmethylmirtazapine metabolite. smolecule.comveeprho.com In research studies, a known amount of this compound is added to biological samples (like blood or plasma) before they are analyzed. smolecule.com Because of its structural similarity, it mimics the behavior of the natural desmethylmirtazapine during the extraction and analysis process. However, due to the presence of four deuterium atoms, it has a distinct mass that allows it to be separately identified by the mass spectrometer. axios-research.comsmolecule.com
The use of this compound is a key component in the development and validation of bioanalytical methods for mirtazapine. researchgate.netscirp.org These methods are essential for a variety of research applications, including studies on drug metabolism, bioequivalence, and therapeutic drug monitoring. nih.govresearchgate.net
Significance of this compound in Bioanalytical Methodologies
The significance of this compound in bioanalytical methodologies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is substantial. lcms.czscirp.org The use of such stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis due to the high accuracy and precision it affords. scispace.com
Here are some of the key contributions of this compound:
Method Validation: Regulatory bodies often require rigorous validation of bioanalytical methods to ensure their reliability. texilajournal.com The use of a deuterated internal standard like this compound is a key aspect of this validation process, demonstrating the robustness and reproducibility of the assay. clearsynth.com
Improved Sensitivity and Specificity: LC-MS/MS is an inherently sensitive and specific technique. scirp.org The use of a deuterated internal standard further enhances these qualities by providing a clear and distinct signal for comparison, even at low concentrations of the analyte. texilajournal.com
Facilitation of High-Throughput Analysis: In many research settings, a large number of samples need to be analyzed quickly and efficiently. researchgate.net The reliability provided by deuterated internal standards helps to streamline this process by minimizing the need for repeat analyses due to analytical variability. lcms.cz
The development of analytical methods for mirtazapine and its metabolites has evolved, with various techniques being employed.
| Analytical Technique | Analyte(s) | Sample Matrix | Key Findings |
| LC-MS/MS | Mirtazapine and Desmethyl Mirtazapine | Human Plasma | A high-throughput method was developed with a short run time of 1.8 minutes per sample. researchgate.net |
| LC-MS/MS | Mirtazapine | Human Plasma | A rapid, specific, and sensitive method was developed and validated for therapeutic drug monitoring. scirp.org |
| HPLC with Fluorescence Detection | Mirtazapine, Desmethyl Mirtazapine, 8-hydroxy mirtazapine, Mirtazapine N-oxide | Plasma and Urine | An enantioselective method was developed to quantify the different forms of mirtazapine and its metabolites. nih.gov |
| First Derivative Spectrofluorimetry | Mirtazapine | Spiked Human Plasma and Tablets | A sensitive method was developed with a limit of quantitation of 1.0 ng/ml. nih.gov |
Detailed research findings have demonstrated the successful application of these methods in bioequivalence studies and for estimating the levels of mirtazapine and desmethylmirtazapine in human subjects. researchgate.net For instance, one LC-MS/MS method for mirtazapine showed good extraction recoveries between 84.9% and 93.9%. scirp.org Another study using HPLC with fluorescence detection reported recoveries between 85% and 99% for mirtazapine and its metabolites. nih.gov
Properties
CAS No. |
1188331-80-7 |
|---|---|
Molecular Formula |
C16H13N3D4 |
Molecular Weight |
255.36 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
61337-68-6 (unlabelled) |
tag |
Mirtazapine Impurities |
Origin of Product |
United States |
Synthesis and Isotopic Integrity Assessment
General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis
Deuterium labeling is the process of replacing hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H or D). rsc.org This substitution has minimal impact on the fundamental chemical properties of a molecule but introduces a significant change in mass. clearsynth.comchem-station.com This mass difference is the cornerstone of its use in various scientific applications. The core principle behind many deuteration strategies is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. chem-station.comscielo.org.mx This increased bond strength can lead to a slower rate of reaction at the deuterated site. chem-station.com
Several methods are employed to introduce deuterium into organic molecules:
Hydrogen Isotope Exchange (HIE): This is a common strategy where C-H bonds are directly replaced with C-D bonds. acs.org These reactions can be promoted by acids, bases, or metal catalysts. chem-station.comrsc.org The choice of catalyst and reaction conditions allows for control over which hydrogen atoms are exchanged.
Reduction of Functional Groups: Deuterium can be incorporated by using deuterated reducing agents. For instance, the reduction of a ketone or an ester with a reagent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) introduces deuterium at specific positions.
Deuterated Building Blocks: Synthesis can begin with smaller, commercially available deuterated starting materials. These isotopically enriched precursors are then carried through a synthetic route to build the final complex molecule. clearsynth.com
Photochemical Deuteration: This emerging method uses light to promote the incorporation of deuterium, often under milder conditions than traditional catalytic methods. rsc.orgrsc.org
The selection of a deuterium source is critical and depends on the chosen synthetic pathway. Common sources are noted for their varying costs and reactivity. researchgate.net
Table 1: Common Deuterium Sources in Organic Synthesis
| Deuterium Source | Formula | Common Applications |
|---|---|---|
| Deuterium Oxide (Heavy Water) | D₂O | H/D exchange reactions, often as a solvent and reagent. researchgate.net |
| Deuterium Gas | D₂ | Catalytic deuterogenation of unsaturated compounds (alkenes, alkynes). researchgate.net |
| Deuterated Solvents | e.g., Acetone-d₆, DMSO-d₆ | Can act as both solvent and deuterium source in specific reactions. nih.gov |
| Deuterated Reducing Agents | e.g., LiAlD₄, NaBD₄ | Reduction of carbonyls, esters, and other functional groups. |
Synthetic Methodological Considerations for Desmethyl Mirtazapine-d4
While the specific, proprietary synthesis route for this compound is not publicly detailed, a plausible strategy can be inferred from the known synthesis of Mirtazapine (B1677164) and general deuteration techniques. smolecule.com The structure of Mirtazapine is achieved through the cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol using a strong acid like concentrated sulfuric acid. google.com
To produce this compound, the deuteration would likely be introduced on the N-demethylated precursor. The "-d4" designation implies the substitution of four hydrogen atoms with deuterium. Based on the structure, these are typically located on a metabolically active or analytically significant position. A logical approach would involve the synthesis of a deuterated precursor to the desmethyl analogue of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.
A potential synthetic consideration would be the use of a deuterated building block for the piperazine (B1678402) ring or the phenyl group. For instance, if the deuterium labels are on the phenyl ring, a deuterated phenyl starting material would be used in the initial steps of the synthesis. If the labels are on the piperazine ring, a method for H/D exchange at the positions alpha or beta to the nitrogen atoms could be employed, potentially using a ruthenium-based catalyst, which is known to be effective for such transformations. google.com The final step would likely remain the acid-catalyzed cyclization to form the tetracyclic ring system of this compound.
Analytical Techniques for Verifying Deuterium Labeling and Purity
Following synthesis, rigorous analytical testing is required to confirm the structural integrity of the molecule, determine the location and number of incorporated deuterium atoms, and assess the isotopic purity. rsc.org This is typically a multi-step process combining spectroscopic and chromatographic methods.
Spectroscopy is indispensable for confirming the successful incorporation of deuterium and elucidating the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining molecular structure. studymind.co.uk
¹H NMR (Proton NMR): In a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or significantly decrease in intensity. This provides direct evidence of successful labeling. studymind.co.uk
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the chemical environment of the incorporated isotopes. It is particularly useful for highly enriched compounds and can help quantify the level of deuteration at specific sites. sigmaaldrich.comresearchgate.net
¹³C NMR: The presence of a deuterium atom on a carbon causes a characteristic shift in the ¹³C signal (an isotopic shift) and changes the signal's multiplicity due to C-D coupling, further confirming the location of the label. cdnsciencepub.com
Mass Spectrometry (MS): MS is used to measure the mass-to-charge ratio of ions and is a primary tool for determining isotopic purity. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can distinguish between different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.netresearchgate.net By analyzing the mass spectrum, the relative abundance of the desired deuterated compound (e.g., d4) versus unlabeled (d0) and partially labeled (d1, d2, d3) versions can be precisely calculated. rsc.orgrsc.orgnih.gov This allows for the determination of the isotopic enrichment of the sample.
Table 2: Comparison of Spectroscopic Techniques for Deuterium Labeling Analysis
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| ¹H NMR | Location of deuterium by observing signal disappearance. | Direct, structurally informative. | Less effective for quantifying very high levels of deuteration. sigmaaldrich.com |
| ²H NMR | Direct detection and quantification of deuterium at each site. | Quantitative, provides chemical environment data. sigmaaldrich.com | Lower sensitivity than ¹H NMR; requires specialized setup. sigmaaldrich.com |
| ¹³C NMR | Confirms location of deuterium via isotopic shifts and coupling. | Provides complementary structural confirmation. cdnsciencepub.com | Can be complex to interpret; indirect observation of deuterium. |
| HRMS | Isotopic distribution (d0, d1, d2, etc.), isotopic purity. | Highly sensitive, provides precise isotopic enrichment values. nih.govresearchgate.net | Does not inherently provide the location of the labels. nih.govresearchgate.net |
Chromatographic techniques are essential for separating the final product from any starting materials, byproducts, or other impurities, thereby assessing its chemical purity. When coupled with mass spectrometry, they become powerful tools for analyzing isotopically labeled compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common method for the analysis of pharmaceutical compounds. rsc.org The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides detection and mass information. nih.gov For this compound, an LC-MS method would confirm that the retention time of the deuterated compound is virtually identical to its unlabeled counterpart, confirming its chemical identity. The MS detector then provides the isotopic distribution data as described above. rsc.orgrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are sufficiently volatile and thermally stable, GC-MS can be used. nih.govnih.gov Similar to LC-MS, it separates the compound of interest before it enters the mass spectrometer for analysis.
A key consideration in the chromatographic analysis of deuterated compounds is the potential for a "chromatographic isotope effect," where the deuterated and non-deuterated compounds separate slightly during chromatography. acs.org This effect is generally small but must be accounted for in quantitative analyses to ensure accuracy. Using ¹³C or ¹⁵N labeling instead of deuterium can often avoid this issue. acs.org The combination of chromatographic separation and mass spectrometric detection provides a comprehensive assessment of both the chemical and isotopic purity of this compound. rsc.org
Advanced Bioanalytical Methodologies Utilizing Desmethyl Mirtazapine D4
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and selectivity. cdc.govscirp.org In this context, Desmethyl Mirtazapine-d4 is an invaluable tool, primarily employed as an internal standard to ensure the integrity of quantitative data. veeprho.comsmolecule.com
Method Development Principles for Internal Standard Integration
The fundamental principle behind using an internal standard (IS) is to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. wuxiapptec.com A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the optimal choice because it shares nearly identical chemical and physical properties with the analyte, Desmethyl Mirtazapine (B1677164). wuxiapptec.com This ensures that both compounds behave similarly during extraction, chromatography, and ionization. wuxiapptec.com
The integration of this compound into an LC-MS/MS method involves adding a known and constant concentration to all samples, including calibrators, quality controls, and unknown specimens. lcms.cz The quantification of the analyte is then based on the ratio of the analyte's peak area to the internal standard's peak area. wuxiapptec.com This ratiometric approach effectively compensates for potential analyte loss during sample processing and fluctuations in mass spectrometer signal. wuxiapptec.comtexilajournal.com For optimal performance, the mass difference between the SIL-IS and the analyte should ideally be at least 4-5 Da to minimize mass spectrometric cross-talk. wuxiapptec.com
Optimization of Ionization and Fragmentation Parameters
To achieve maximum sensitivity and specificity, the mass spectrometer's ionization and fragmentation parameters must be carefully optimized for both Desmethyl Mirtazapine and its d4-labeled internal standard. This process typically involves direct infusion of a standard solution of each compound into the mass spectrometer. uc.pt
For electrospray ionization (ESI), key parameters that are optimized include the spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature. researchgate.net Since most antidepressant drugs, including Mirtazapine and its metabolites, have nitrogen-containing groups with high proton affinity, positive ion ESI is commonly employed. mdpi.com The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can enhance protonation and improve signal intensity. scirp.orgmdpi.com
Following ionization, fragmentation parameters for selected reaction monitoring (SRM) are optimized. This involves selecting a precursor ion (typically the protonated molecule, [M+H]+) and identifying the most stable and intense product ions generated through collision-induced dissociation (CID). For Mirtazapine, fragmentation often occurs at the nitrogen-containing saturated ring structure. nih.govresearchgate.net The collision energy (CE) and tube lens voltage are adjusted to maximize the signal of the chosen product ions. researchgate.net
Table 1: Example of Optimized Mass Spectrometric Parameters for Mirtazapine and its Metabolite researchgate.net
| Parameter | Mirtazapine | Desmethyl Mirtazapine |
| Parent Ion (m/z) | 266.1 | 252.01 |
| Product Ion (m/z) | 195.1 | 180 |
| Collision Energy (V) | 23 | 26 |
| Tube Lens (V) | 104 | 98 |
| Polarity | Positive | Positive |
This table is illustrative and specific values may vary between instruments and laboratories.
Mitigation of Matrix Effects in Mass Spectrometry
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. myadlm.org These effects can compromise the accuracy and reproducibility of the method. waters.com The use of a SIL internal standard like this compound is a primary strategy to mitigate matrix effects. cdc.govwaters.com Because the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com This allows the analyte-to-IS ratio to remain constant, even in the presence of significant matrix effects. texilajournal.com
However, it is crucial to verify that the deuterated internal standard co-elutes with the analyte. waters.com In some cases, the "deuterium isotope effect" can cause a slight shift in retention time, potentially leading to differential matrix effects if the elution occurs in a region of rapidly changing ion suppression. myadlm.orgwaters.com Therefore, thorough validation, including the evaluation of matrix effects from multiple sources, is essential. myadlm.org Additional strategies to reduce matrix effects include optimizing sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances. cdc.govuantwerpen.be
Quantitative Performance Characteristics in Complex Matrices
The use of this compound as an internal standard contributes to robust and reliable quantitative performance in complex matrices like human plasma and wastewater. researchgate.netuantwerpen.be Method validation according to regulatory guidelines demonstrates the accuracy, precision, linearity, and sensitivity of the assay. uantwerpen.befrontiersin.org
Table 2: Representative Quantitative Performance Data for Mirtazapine and Desmethyl Mirtazapine in Human Plasma researchgate.netfrontiersin.org
| Parameter | Mirtazapine | Desmethyl Mirtazapine |
| Linearity Range (ng/mL) | 0.1 - 100.0 | 4 - 1000 |
| Correlation Coefficient (r²) | ≥0.9994 | ≥0.9979 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 4 |
| Intra-day Precision (%CV) | < 9.1 | < 9.1 |
| Inter-day Precision (%CV) | < 10.9 | < 10.9 |
| Accuracy (% Bias) | Within ±7.8% | Within ±7.8% |
Data is compiled from multiple sources and represents typical performance characteristics. Specific values are method-dependent.
These performance characteristics underscore the suitability of methods employing this compound for applications such as therapeutic drug monitoring and bioequivalence studies. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) Based Detection
While LC-MS/MS is often preferred for its sensitivity, HPLC with ultraviolet (UV) or fluorescence detection remains a valuable and widely used technique in research and clinical settings.
Integration with Ultraviolet (UV) Detection in Research
In HPLC-UV methods, this compound is not used as an internal standard in the same way as in mass spectrometry because UV detection cannot differentiate between the deuterated and non-deuterated forms. Instead, a different, structurally similar compound that is well-resolved chromatographically from Mirtazapine and its metabolites is used as the internal standard. For example, clozapine (B1669256) and zolpidem have been used as internal standards in HPLC-UV and HPLC-fluorescence methods for Mirtazapine analysis. nih.govbrieflands.com
However, this compound is still crucial in the broader research context. It serves as a certified reference material for the positive identification and confirmation of the Desmethyl Mirtazapine peak in a chromatogram by comparing retention times. Furthermore, it is used in the development and validation of immunoassays or as a starting material for synthesizing other labeled compounds.
HPLC-UV methods for the determination of Mirtazapine and Desmethyl Mirtazapine have been successfully developed and validated. nih.govnih.gov These methods typically involve a reverse-phase C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724). nih.govnih.gov Detection is often performed at a wavelength of around 290 nm. nih.gov
Table 3: Example of HPLC-UV Method Parameters and Performance nih.gov
| Parameter | Value |
| Column | Reverse-phase C18, 250 x 4.6 mm |
| Mobile Phase A | 20 mM potassium phosphate (B84403) buffer (pH 3.9), acetonitrile, triethylamine (B128534) (75.0:24.9:0.1, v/v/v) |
| Mobile Phase B | Acetonitrile |
| Detection Wavelength | 290 nm |
| LLOQ (Desmethyl Mirtazapine) | ~0.6 ng/mL |
| Recovery (Desmethyl Mirtazapine) | ~106.6% |
This table presents data from a specific validated method and serves as an example.
These methods, while perhaps less sensitive than LC-MS/MS, can provide the necessary accuracy and precision for therapeutic drug monitoring and pharmacokinetic studies. nih.govnih.gov
Application with Fluorescence Detection in Analytical Studies
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a sensitive technique for the quantification of mirtazapine and its metabolites, including desmethylmirtazapine, which possess native fluorescence. nih.govgoettingen-research-online.deresearchgate.net In these methods, a specific excitation wavelength is used to irradiate the sample, and the resulting emitted light at a longer wavelength is measured. For mirtazapine and its metabolites, an excitation wavelength of 290 nm and an emission wavelength of 350 nm are typically employed. nih.govbrieflands.com
While this compound is primarily designed for use as an internal standard in mass spectrometry, its role in fluorescence-based assays is contextual. aptochem.comwikipedia.org Since deuteration does not significantly alter the fluorophoric properties of the molecule, this compound would exhibit a fluorescence response nearly identical to that of the unlabeled desmethylmirtazapine. However, because a fluorescence detector cannot distinguish between the deuterated standard and the native analyte based on their spectral properties, a different, structurally similar compound that is well-resolved chromatographically, such as zolpidem or clozapine, is often chosen as the internal standard in standalone HPLC-fluorescence methods. nih.govnih.gov
In advanced hybrid methodologies, where fluorescence detection is used in series with mass spectrometry (LC-FLD-MS), this compound fulfills its primary role. The fluorescence detector provides a sensitive initial measurement, while the mass spectrometer provides specificity and allows for the differentiation and precise quantification of the analyte relative to the co-eluting deuterated internal standard. researchgate.net
Chromatographic Resolution Strategies for this compound
The fundamental principle behind using a deuterated internal standard like this compound is its near-identical chromatographic behavior to the analyte, desmethylmirtazapine. aptochem.com This ensures that any variations experienced by the analyte during its passage through the chromatographic system are mirrored by the internal standard. Therefore, chromatographic strategies are developed to achieve optimal separation and peak shape for the analyte, with the understanding that the deuterated standard will co-elute. texilajournal.com
Various liquid chromatography methods have been established for the resolution of desmethylmirtazapine from biological matrices. Reversed-phase HPLC and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques. researchgate.netnih.gov The choice of stationary phase, mobile phase composition, and temperature are critical for achieving efficient separation.
Key Chromatographic Parameters:
Columns: Reversed-phase columns are predominantly used, with C18 and phenyl-type stationary phases being common choices. For instance, Betasil-C18 and Agilent Eclipse XDB C-18 columns have been successfully used. researchgate.netresearchgate.netscirp.org Chiral columns, such as Chiralpak AD, are employed for enantioselective separation. researchgate.net
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate, potassium phosphate) to control pH and ionic strength. nih.govresearchgate.net Gradient elution is often used to improve resolution and reduce run times. nih.govcuny.edu
Temperature: Column temperature is controlled, often around 40-50°C, to ensure reproducible retention times and improve peak symmetry. researchgate.netscirp.orgcuny.edu
The following table summarizes various chromatographic conditions reported in the literature for the analysis of mirtazapine and its metabolites.
Table 1: Chromatographic Resolution Strategies
| Column Type | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Detection Method | Reference(s) |
|---|---|---|---|---|---|
| Betasil-C18 (100x3.0 mm, 3.0 µm) | Acetonitrile: 3 mM Ammonium Formate (pH 3.5) (92:8, v/v) | 0.5 | 1.8 | LC-MS/MS | researchgate.net |
| Agilent Eclipse XDB C-18 (100x2.1 mm, 3.5 µm) | 10 mM Ammonium Acetate/Acetonitrile/Formic Acid (60/40/0.1, v/v/v) | 0.5 | 3.2 | LC-MS/MS | scirp.orgscirp.org |
| Chromolith C18 (100x4.6 mm) | Acetonitrile: Phosphate Buffer (pH 3) (20:80, v/v) | 2.0 | < 5 | HPLC-Fluorescence | nih.govbrieflands.com |
| Phenyl-hexyl | Not specified | Not specified | Not specified | HPLC-Fluorescence | goettingen-research-online.de |
| Kinetex Biphenyl (50x3.0 mm) | Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile | 0.7 | < 3 | LC-MS/MS | cuny.edu |
Sample Preparation Techniques for Bioanalysis
Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma or whole blood, thereby enhancing the accuracy and sensitivity of the analytical method. For desmethylmirtazapine and its deuterated standard, the main techniques employed are solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP).
Solid-Phase Extraction (SPE) Protocols
SPE is a highly effective and widely used technique that provides clean extracts and high recovery rates. It involves passing the liquid sample through a cartridge containing a solid sorbent, which retains the analytes. Interferences are washed away, and the purified analytes are then eluted with a suitable solvent. nih.gov Various SPE sorbents have been utilized for the extraction of mirtazapine and its metabolites.
A common protocol involves using a polymeric or cation-exchange cartridge. For example, a method for quantifying mirtazapine and desmethylmirtazapine used Oasis HLB cartridges. researchgate.net Another study found that a strong cation exchanger gave the best results for a suite of antidepressants, including mirtazapine and desmethylmirtazapine. nih.gov
Table 2: Example Solid-Phase Extraction (SPE) Protocols
| Sorbent Type | Conditioning | Sample Loading | Washing Steps | Elution Solvent | Reference(s) |
|---|---|---|---|---|---|
| Oasis HLB (1 cm³/30 mg) | 1.0 mL Methanol, then 1.0 mL Water | 0.2 mL plasma mixed with internal standard | 2.0 mL Water, then 1.0 mL 10% Methanol | 0.7 mL Acetonitrile | researchgate.net |
| Strong Cation Exchanger | Not specified | Plasma sample | Not specified | Not specified (resulted in a clean, moisture-free extract) | nih.gov |
Liquid-Liquid Extraction (LLE) Methodologies
LLE is a classic sample cleanup method based on the differential solubility of analytes in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is often adjusted to ensure the analyte is in a neutral, non-ionized state, which enhances its partitioning into the organic solvent.
For mirtazapine and desmethylmirtazapine, which are basic compounds, the plasma sample is typically made alkaline (e.g., with sodium hydroxide) before extraction with an organic solvent. nih.gov This ensures the compounds are deprotonated and more soluble in the organic phase. This procedure has been shown to yield high extraction recoveries. scirp.orgnih.gov
Table 3: Example Liquid-Liquid Extraction (LLE) Methodologies
| Sample Volume | pH Adjustment | Extraction Solvent | Key Steps | Recovery (%) | Reference(s) |
|---|---|---|---|---|---|
| 200 µL Plasma | None specified | Hexane | Addition of internal standard prior to extraction. | 84.9 - 93.9 | scirp.org |
| 150 µL Plasma | 50 µL NaOH (1 N) added | n-hexane:ethyl acetate (90:10 v/v) | Vertical agitation (15 min), centrifugation, evaporation of organic phase, reconstitution in mobile phase. | 86.8 (Mirtazapine), 37.2 (Desmethylmirtazapine) | nih.govbrieflands.com |
Protein Precipitation Procedures
Protein precipitation is the simplest and fastest method for sample preparation. It involves adding a large excess of an organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma, serum, whole blood). nih.govgoogle.com This denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analytes of interest, can often be directly injected into the LC-MS/MS system. texilajournal.com
While this method is rapid, it may provide less clean extracts compared to SPE or LLE, potentially leading to greater matrix effects in the analysis. texilajournal.com However, for high-throughput environments and with robust LC-MS/MS systems, it is a very common approach. A typical procedure involves precipitating proteins from a sample using a methanol-acetonitrile mixture. nih.gov Another approach uses precipitation with a mixture of zinc sulfate (B86663) and organic solvents, which can improve extraction efficiency. texilajournal.com
Role in Preclinical Metabolic Pathway Elucidation
Investigation of Mirtazapine (B1677164) and Desmethylmirtazapine Metabolic Pathways in Research Models
Mirtazapine undergoes extensive metabolism in the liver, primarily through two major pathways: demethylation and hydroxylation, followed by conjugation with glucuronic acid. researchgate.netwikipedia.orgnih.gov The N-demethylation pathway results in the formation of desmethylmirtazapine, which is itself pharmacologically active. researchgate.netwikipedia.orgsemanticscholar.org Another major route is the 8-hydroxylation of the parent compound. nih.gov
In Vitro Enzyme Kinetic Studies Employing Deuterated Standards
The metabolism of mirtazapine is mediated by several Cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the specific enzymes responsible for each metabolic step. nih.gov
CYP3A4 is the primary enzyme responsible for the N-demethylation of mirtazapine to form desmethylmirtazapine. nih.govbrieflands.com
CYP2D6 and CYP1A2 are the main contributors to the formation of the 8-hydroxy metabolite. nih.govbrieflands.com
In studies designed to determine the kinetics of these enzymes (e.g., calculating the Michaelis-Menten constant, Kₘ, and maximum reaction velocity, Vₘₐₓ), Desmethyl Mirtazapine-d4 is indispensable. By incubating mirtazapine with specific recombinant CYP enzymes (like CYP3A4) and using this compound as the internal standard, scientists can precisely quantify the rate of desmethylmirtazapine formation. This helps to define the enzyme's affinity for the drug and its maximum metabolic capacity, providing critical data for predicting potential drug-drug interactions.
Table 1: Cytochrome P450 Enzymes in Mirtazapine Metabolism
| Metabolic Pathway | Primary CYP Enzymes Involved | Resulting Metabolite | Role of Deuterated Standard |
|---|---|---|---|
| N-Demethylation | CYP3A4 | Desmethylmirtazapine | This compound used as an internal standard for accurate quantification. |
| 8-Hydroxylation | CYP2D6, CYP1A2 | 8-Hydroxymirtazapine | 8-Hydroxymirtazapine-d4 would be used as an internal standard. |
| N-Oxidation | CYP3A4, CYP1A2 | Mirtazapine-N-oxide | A deuterated N-oxide standard would be required. |
This table summarizes the primary metabolic pathways of mirtazapine and the corresponding role of specific deuterated standards in their investigation. Data sourced from multiple studies. nih.govbrieflands.com
The use of deuterated standards requires consideration of the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. If a deuterium atom is placed at a site of metabolic cleavage, the rate of that metabolic reaction can be slowed down.
In the context of this compound used as an internal standard, the deuterium atoms are strategically placed on positions of the molecule that are not typically metabolized. This ensures that the standard and the native metabolite behave almost identically during enzymatic processes, minimizing any KIE and thus not interfering with the accurate quantification of the analyte. This stable isotope labeling is what makes it a reliable tool for pharmacokinetic studies. smolecule.com
Cytochrome P450 Enzyme System Research Applications
Application in In Vitro Systems for Metabolic Stability Determination
Metabolic stability assays are crucial in early drug discovery to predict a drug's half-life and clearance in the body. mdpi.com In these experiments, a parent drug like mirtazapine is incubated with liver microsomes, which contain a host of metabolic enzymes. nih.govmdpi.com Aliquots are taken at various time points to measure the disappearance of the parent compound and the formation of its metabolites. nih.gov
This compound plays a vital role here as an internal standard. It is added to the aliquots during the sample quenching and extraction process. When the samples are analyzed by LC-MS/MS, the stable isotope standard allows for highly accurate quantification of the concentrations of both mirtazapine (using a corresponding deuterated mirtazapine standard like Mirtazapine-d4) and the newly formed desmethylmirtazapine at each time point. thermofisher.com This precise data is used to calculate key parameters like in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which are essential for predicting how the drug will behave in vivo. mdpi.com
Table 2: Example of In Vitro Metabolic Stability Data
| Time Point (minutes) | Mirtazapine Remaining (%) | Desmethylmirtazapine Formed (Normalized Peak Area) |
|---|---|---|
| 0 | 100 | 0 |
| 5 | 85 | 1523 |
| 15 | 60 | 4105 |
| 30 | 35 | 6890 |
| 60 | 12 | 8542 |
This table provides a hypothetical representation of data from a metabolic stability assay. The precise quantification of both the parent drug and its metabolite at each time point is enabled by the use of their respective deuterated internal standards.
Contributions to In Vivo Animal Model Metabolism Research
Before a drug can be tested in humans, its metabolic profile must be thoroughly understood in animal models. mdpi.com Studies in rats or cats, for example, are used to determine the pharmacokinetics of mirtazapine and its metabolites in a living system. nih.gov
Method Validation and Quality Assurance in Analytical Research
Assessment of Accuracy and Precision Metrics
Accuracy and precision are fundamental to any quantitative analytical method, demonstrating the closeness of measured values to the true value and the reproducibility of the measurements, respectively. In bioanalytical method validation, these are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
Intra-day precision and accuracy are determined by analyzing multiple replicates of each QC level within a single day, while inter-day precision and accuracy involve analyzing the QC samples over several consecutive days. researchgate.net For the analysis of N-Desmethyl Mirtazapine (B1677164), methods have demonstrated high accuracy and precision. For example, one high-performance liquid chromatography (HPLC) method reported intra-day and inter-day precision (expressed as relative standard deviation, RSD%) to be less than 3.4% and 2.9%, respectively. nih.gov The accuracy, expressed as the relative error (RE%), was found to be between -2.8% and 5.5%. nih.gov Another study involving gas chromatography-mass spectrometry (GC-MS) showed accuracy between -12.3% and 12.2%, with precision (RSD%) below 11.7% for all analytes, including desmethylmirtazapine. researchgate.netnih.gov
Table 1: Representative Accuracy and Precision Data for N-Desmethyl Mirtazapine Analysis
| QC Level | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Accuracy (%RE) |
|---|---|---|---|---|
| Low | < 3.4% | < 2.9% | -2.8% to 5.5% | -2.8% to 5.5% |
| Medium | < 3.4% | < 2.9% | -2.8% to 5.5% | -2.8% to 5.5% |
| High | < 3.4% | < 2.9% | -2.8% to 5.5% | -2.8% to 5.5% |
Data synthesized from representative values found in cited literature. nih.gov
Evaluation of Selectivity and Specificity for Target Analytes
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Specificity is the ultimate form of selectivity, proving the method's ability to measure only the intended analyte.
In methods for determining N-Desmethyl Mirtazapine, selectivity is typically established by analyzing blank matrix samples (e.g., plasma from multiple sources) to check for interferences at the retention time of the analyte and the internal standard. brieflands.com For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the selectivity is enhanced by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, Desmethyl Mirtazapine-d4. researchgate.netscirp.org The use of a deuterated internal standard like this compound is particularly advantageous as it co-elutes with the analyte, providing the most effective correction for matrix effects that could otherwise suppress or enhance the ion signal. kcasbio.com
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters are crucial for determining the sensitivity of the method, particularly for therapeutic drug monitoring or pharmacokinetic studies where concentrations can be very low.
For N-Desmethyl Mirtazapine, various validated methods have reported a range of LOD and LOQ values, depending on the instrumentation and sample preparation techniques used. An HPLC method with UV detection reported an LOD of 0.15 ng/mL for NDM. nih.gov A more sensitive GC-MS method established an LOQ of 1.00-5.00 µg/L (equivalent to 1.00-5.00 ng/mL). researchgate.netnih.gov An HPLC method with fluorescence detection achieved an LOQ of 2 ng/mL for the metabolites of mirtazapine. brieflands.com
Table 2: Limits of Detection and Quantification for N-Desmethyl Mirtazapine
| Parameter | HPLC-UV nih.gov | GC-MS researchgate.netnih.gov | HPLC-Fluorescence brieflands.com |
|---|---|---|---|
| LOD | 0.15 ng/mL | 0.30-1.50 µg/L | Not Reported |
| LOQ | < 0.6 ng/mL | 1.00-5.00 µg/L | 2 ng/mL |
Data compiled from multiple analytical studies.
Stability Studies of Deuterated Standards and Analytes in Research Settings
Stability testing is essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. This includes evaluating stability under various conditions that mimic sample handling and storage. For methods involving this compound and its non-labeled counterpart, stability is assessed in the biological matrix (e.g., plasma) under several conditions:
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.
Short-Term Stability: Evaluates stability at room temperature for a period reflecting the sample processing time.
Long-Term Stability: Determines stability at the intended storage temperature (e.g., -20°C or -80°C) over an extended period.
Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection. researchgate.net
The use of a stable isotope-labeled internal standard like this compound is critical here. acanthusresearch.com Since it degrades at the same rate as the analyte, it can accurately correct for any loss of the analyte during storage or processing, a feature that less-ideal structural analog internal standards cannot guarantee. scispace.com
Table 3: Representative Stability Data for Mirtazapine and its Metabolites
| Stability Condition | Duration | Temperature | Outcome |
|---|---|---|---|
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | Stable |
| Short-Term (Bench-Top) | Up to 6 hours | Room Temperature | Stable |
| Long-Term | 30 days | -20°C | Stable |
| Post-Preparative | 24 hours | 4°C (Autosampler) | Stable |
This table represents typical stability parameters evaluated in validation studies. researchgate.net
Harmonization with Bioanalytical Method Validation Guidelines
The validation of analytical methods for compounds like N-Desmethyl Mirtazapine, using internal standards such as this compound, must adhere to strict guidelines set by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). kcasbio.com These guidelines (e.g., ICH M10 Bioanalytical Method Validation) provide a framework for the validation process, ensuring that the data generated is reliable for its intended purpose.
The use of a stable isotope-labeled internal standard is highly recommended and considered a best practice by these agencies. kcasbio.com This is because SIL-IS, like this compound, have nearly identical physicochemical properties to the analyte. acanthusresearch.com This ensures they co-elute during chromatography and experience the same extraction recovery and matrix effects. kcasbio.comnebiolab.com This co-behavior allows the internal standard to provide a robust and reliable correction for the multiple variables that can occur during sample analysis, leading to higher accuracy and precision. scispace.com Adherence to these guidelines and the use of appropriate internal standards are critical for the acceptance of data in clinical and forensic applications.
Emerging Research Applications and Future Directions
Development of Multi-Analyte Quantification Panels Incorporating Desmethyl Mirtazapine-d4
The simultaneous quantification of multiple analytes in a single analytical run is a rapidly evolving area in clinical and forensic toxicology. This compound plays a crucial role as an internal standard in the development and validation of these multi-analyte quantification panels, particularly for antidepressants and other psychotropic drugs. researchgate.netgoogle.com
The use of deuterated internal standards like this compound is essential for accurate and precise quantification in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). scioninstruments.comtexilajournal.com These standards closely mimic the chemical and physical properties of the analyte of interest, Desmethyl Mirtazapine (B1677164), but have a different mass-to-charge ratio due to the deuterium (B1214612) atoms. scioninstruments.com This allows for the correction of variability that can occur during sample preparation and analysis, including matrix effects where other compounds in a complex biological sample can enhance or suppress the ionization of the analyte. scioninstruments.comclearsynth.com
Research has demonstrated the successful application of multi-analyte panels for the detection and quantification of a wide range of drugs, including antidepressants, antipsychotics, and their metabolites, in various biological matrices like blood, plasma, and dried blood spots. researchgate.netmdpi.com For instance, a validated method for the quantification of 82 drugs in whole blood by LC-MS/MS utilized deuterated internal standards to ensure accuracy. researchgate.net Similarly, methods have been developed for the simultaneous determination of mirtazapine and its metabolites, N-desmethylmirtazapine and 8-hydroxymirtazapine, in human plasma. nih.govresearchgate.net
Table 1: Examples of Multi-Analyte Panels Incorporating Deuterated Standards
| Panel Type | Analytes | Matrix | Internal Standard Type | Key Findings | Reference |
| Psychotropic Drug Screening | 82 drugs including antidepressants and antipsychotics | Whole Blood | Deuterated standards | Accurate quantification achieved for a broad range of drugs. | researchgate.net |
| Antidepressant Monitoring | Mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine | Human Plasma | Zolpidem (structural analogue) | Rapid and sensitive quantification with low limits of detection. | nih.gov |
| Forensic Toxicology | 39 antidepressants and antipsychotics | Dried Blood Spots | Deuterated standards (e.g., clozapine-D4, citalopram-D6) | Good agreement between DBS and conventional blood samples. | mdpi.com |
| Therapeutic Drug Monitoring | Mirtazapine, Desmethyl Mirtazapine | Human Plasma | Clozapine (B1669256) (structural analogue) | Simple, precise, and applicable for routine monitoring. | semanticscholar.orgnih.gov |
The development of these panels is critical for therapeutic drug monitoring, helping to optimize treatment and avoid toxicity, as well as for forensic investigations. semanticscholar.orgnih.gov The inclusion of this compound and other deuterated standards enhances the reliability and robustness of these analytical methods. texilajournal.comclearsynth.com
Advancements in Deuterated Isotopic Labeling Technologies for Research Purposes
The synthesis of deuterated compounds like this compound relies on advancements in isotopic labeling technologies. These techniques are fundamental to pharmaceutical research, providing insights into drug absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.gov
Historically, isotopic labeling involved complex and often late-stage chemical syntheses. However, recent breakthroughs have focused on more efficient and versatile methods. nih.govresearchgate.net Key advancements include:
Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of hydrogen atoms with deuterium. nih.govresearchgate.net Recent developments have seen the use of various catalysts, including those based on iridium, ruthenium, and nanoparticles, to improve the efficiency and selectivity of HIE reactions. musechem.comeuropa.eu These methods are advantageous as they can often be applied at a late stage in the synthetic process, which is more atom-economical. acs.org
Reductive and Dehalogenative Deuteration: These methods provide alternative routes for introducing deuterium into a molecule and have expanded the toolkit available to synthetic chemists. nih.govresearchgate.net
These advanced labeling techniques not only facilitate the production of internal standards for mass spectrometry but also enable the creation of "heavy-labeled" drugs. musechem.comnih.gov The replacement of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties such as a longer half-life. musechem.com
Table 2: Modern Deuterium Labeling Techniques
| Technique | Description | Key Advantages |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds using a catalyst. nih.govresearchgate.net | Can be performed at late synthetic stages, atom-economical. acs.org |
| Reductive Deuteration | Introduction of deuterium via the reduction of a functional group. nih.govresearchgate.net | Provides an alternative synthetic route for deuteration. |
| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom. nih.govresearchgate.net | Useful for selective labeling. |
The continuous development of these technologies is crucial for expanding the applications of deuterated compounds in research and drug development. musechem.comudspub.com
Novel Research Applications of this compound in Investigative Pharmacology
Mirtazapine is metabolized by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4. pharmgkb.org this compound can be used in in vitro studies with human liver microsomes or recombinant CYP enzymes to investigate the specific pathways of Mirtazapine metabolism. By using the deuterated metabolite, researchers can more accurately quantify its formation without interference from endogenous compounds, providing clearer insights into the kinetics of the metabolizing enzymes.
Furthermore, this compound can be utilized in drug-drug interaction studies. researchgate.net For example, it can help to elucidate the inhibitory or inducing effects of other drugs on the metabolism of Mirtazapine. By precisely measuring the formation of deuterated desmethyl mirtazapine in the presence of a co-administered drug, researchers can quantify the extent of the interaction. researchgate.net
The stable isotope label also allows for "tracer" studies in vivo. A microdose of this compound could be administered alongside a therapeutic dose of non-labeled Mirtazapine. The distinct mass of the deuterated compound would allow researchers to trace its metabolic fate and pharmacokinetic profile independently of the administered parent drug and its non-labeled metabolites.
Integration with Systems Biology Approaches for Comprehensive Metabolic Profiling
The field of systems biology aims to understand the complex interactions within biological systems. When integrated with analytical techniques that utilize compounds like this compound, systems biology can provide a comprehensive view of metabolic profiling.
Metabolomics, a key component of systems biology, involves the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. The use of stable isotope-labeled internal standards is fundamental to achieving the high level of precision and accuracy required in metabolomics studies. clearsynth.com
In the context of Mirtazapine therapy, this compound can be used as part of a broader metabolomic analysis to understand the systemic effects of the drug. By accurately quantifying Desmethyl Mirtazapine levels, researchers can correlate these with changes in the broader metabolic profile of a patient. This could help to:
Identify biomarkers of drug response or adverse effects: Variations in the metabolome may predict how a patient will respond to Mirtazapine treatment.
Elucidate the mechanism of action: Understanding the downstream metabolic changes induced by Mirtazapine and its metabolites can provide a more complete picture of its pharmacological effects. frontiersin.org
Personalize medicine: By combining genetic information (pharmacogenomics) with metabolic profiling (pharmacometabolomics), it may be possible to tailor antidepressant therapy to individual patients for improved efficacy and safety. pharmgkb.org
The integration of precise quantitative data, enabled by deuterated standards like this compound, with the powerful analytical tools of systems biology holds significant promise for advancing our understanding of drug action and for the future of personalized medicine.
Q & A
[Basic] What are the critical methodological considerations when employing Desmethyl Mirtazapine-d4 as an internal standard in LC-MS/MS quantification studies?
Answer:
this compound, a deuterated analog, is commonly used as an internal standard (IS) to improve quantification accuracy of the parent compound in biological matrices. Key considerations include:
- Isotopic Purity : Ensure the deuterated IS has minimal protiated impurities (<0.1%) to avoid cross-contribution to analyte signals.
- Matrix Compatibility : Validate the IS in the same biological matrix (e.g., plasma, tissue homogenates) as the study samples to account for matrix effects .
- Retention Time Alignment : Confirm co-elution of the IS and analyte to correct for ionization variability, using chromatographic optimization (e.g., gradient elution with C18 columns).
- Ion Suppression Testing : Perform post-column infusion experiments to identify and mitigate matrix-induced ion suppression/enhancement .
[Basic] How should researchers validate an LC-MS/MS method for quantifying Desmethyl Mirtazapine in human plasma using this compound?
Answer:
Validation should adhere to FDA/EMA guidelines, including:
- Linearity : Establish a calibration curve (e.g., 1–500 ng/mL) with R² ≥0.99, using weighted (1/x²) regression to address heteroscedasticity .
- Precision and Accuracy : Assess intra-/inter-day variability (CV ≤15%, ±15% deviation from nominal values) using quality control (QC) samples at LOQ, low, medium, and high concentrations (Table 2 in ).
- Recovery and Stability : Evaluate extraction efficiency (>70%) and stability under storage/freeze-thaw conditions.
- Selectivity : Verify no interference from endogenous plasma components or structurally related metabolites at the analyte’s retention window .
[Advanced] How can researchers optimize CID and UVPD fragmentation parameters to differentiate Desmethyl Mirtazapine from its deuterated analog in complex biological matrices?
Answer:
- Collision-Induced Dissociation (CID) : Adjust collision energy (e.g., 10–30 eV) to generate diagnostic fragments (e.g., m/z 297, 280 for desmethyl bosentan analogs) while avoiding overlap with IS signals .
- Ultraviolet Photodissociation (UVPD) : Optimize irradiation time (e.g., 170 ms at 266 nm) to produce unique fragments (e.g., m/z 366, 322 for desmethyl bosentan) that distinguish metabolites from deuterated IS .
- Hybrid CID/UVPD : Use sequential fragmentation (e.g., CID followed by UVPD) to enhance specificity in confirmatory analyses, particularly at low concentrations (e.g., LOQ = 0.5 ng/mL) .
[Advanced] What strategies mitigate matrix effects when analyzing trace-level Desmethyl Mirtazapine metabolites alongside the deuterated IS?
Answer:
- Dilution and Cleanup : Use protein precipitation with acetonitrile (≥3:1 solvent:plasma ratio) followed by phospholipid removal cartridges to reduce matrix complexity .
- Ion Mobility Spectrometry (IMS) : Implement drift-time separation to resolve isobaric interferences from endogenous compounds.
- High-Resolution MS (HRMS) : Leverage accurate mass measurements (e.g., <5 ppm error) to distinguish metabolites from IS in full-scan MS modes .
[Advanced] How should researchers address discrepancies in metabolite quantification between CID and UVPD fragmentation modes?
Answer:
- Fragmentation Efficiency : Compare ion abundance ratios (e.g., CID vs. UVPD product ions) to identify optimal conditions for low-abundance metabolites. For example, UVPD may outperform CID at LOQ levels (Fig. 7D in ).
- Cross-Validation : Use orthogonal techniques (e.g., enzymatic hydrolysis followed by LC-HRMS) to confirm metabolite identity when fragmentation data conflict .
- Statistical Analysis : Apply Bland-Altman plots to assess agreement between CID and UVPD results, with predefined acceptability thresholds (e.g., ±20% bias) .
[Basic] What are the best practices for documenting experimental protocols involving this compound in preclinical studies?
Answer:
- Reproducibility : Detail instrumentation parameters (e.g., column type, mobile phase pH, ionization source settings) to enable method replication .
- Data Archiving : Include raw chromatograms, mass spectra, and validation metrics (e.g., calibration curves) as supplementary materials .
- Ethical Compliance : Explicitly state that this compound is for research use only, per safety guidelines (e.g., Cayman Chemical’s SDS ).
[Advanced] How can computational modeling enhance the design of assays using this compound?
Answer:
- In Silico Fragmentation : Predict CID/UVPD spectra using tools like Mass Frontier or MS-Fragment to pre-optimize collision energies .
- Pharmacokinetic Modeling : Integrate metabolite formation rates (e.g., desmethyl cyclobenzaprine data ) to estimate hepatic vs. mucosal metabolism pathways.
- Machine Learning : Train algorithms on historical LC-MS data to predict optimal IS concentrations and reduce experimental iterations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
